4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid

hydrolytic stability N-alkylmaleimide hydrolysis bioconjugation linker degradation

4-[(1-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid (CAS 920874-48-2, molecular weight 246.22 g/mol) is a synthetic maleimide derivative belonging to the class of heterobifunctional building blocks used extensively in bioconjugation, linker chemistry, and medicinal chemistry. The compound incorporates an N-methylmaleimide moiety linked via a 3-amino bridge to a para-benzoic acid group.

Molecular Formula C12H10N2O4
Molecular Weight 246.222
CAS No. 920874-48-2
Cat. No. B2518111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
CAS920874-48-2
Molecular FormulaC12H10N2O4
Molecular Weight246.222
Structural Identifiers
SMILESCN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(3-5-8)12(17)18/h2-6,13H,1H3,(H,17,18)
InChIKeyIDYQFYHESQQDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic Acid (CAS 920874-48-2): A Differentiated Maleimide-Benzoic Acid Linker for Bioconjugation and Chemical Biology


4-[(1-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid (CAS 920874-48-2, molecular weight 246.22 g/mol) is a synthetic maleimide derivative belonging to the class of heterobifunctional building blocks used extensively in bioconjugation, linker chemistry, and medicinal chemistry [1]. The compound incorporates an N-methylmaleimide moiety linked via a 3-amino bridge to a para-benzoic acid group. This structural arrangement places a thiol-reactive maleimide at one terminus and a carboxylate handle at the other, enabling stepwise conjugation strategies in protein labeling, antibody-drug conjugate (ADC) development, and chemical probe synthesis [1]. The N-methyl substitution on the maleimide nitrogen and the 3-amino linkage collectively distinguish this compound from classical maleimidobenzoic acid linkers where the maleimide nitrogen is directly attached to the aromatic ring .

Why 4-[(1-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic Acid Cannot Be Replaced by Generic Maleimide Linkers


Generic substitution of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid with standard maleimidobenzoic acid linkers (e.g., 4-maleimidobenzoic acid, 3-maleimidobenzoic acid, or their NHS ester derivatives) is not straightforward due to three key structural features that govern reactivity and application suitability [1]. First, the N-methyl substitution on the maleimide ring alters the hydrolytic stability of the imide moiety compared to unsubstituted or N-aryl maleimides, directly impacting shelf-life and aqueous processing windows . Second, the 3-amino linkage between the maleimide core and the benzoic acid group creates a longer, more flexible spacer arm than the direct N-aryl attachment found in classical maleimidobenzoic acids, modulating both conjugation efficiency and steric accessibility [2]. Third, the combination of the N-methyl group and the amino linker shifts the overall hydrophobicity (logP) of the molecule, affecting solubility in bioconjugation buffers and membrane permeability in cellular contexts [1] . These factors mean that substituting this compound with a generic maleimide linker can lead to altered reaction kinetics, different spacer geometries, and ultimately inconsistent experimental outcomes in sensitive bioconjugation workflows.

Quantitative Evidence Differentiating 4-[(1-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic Acid from Closest Comparators


Enhanced Hydrolytic Stability of N-Methylmaleimide Core Versus Unsubstituted Maleimide Derivatives

The target compound contains an N-methylmaleimide moiety. Kinetic studies demonstrate that N-methylmaleimide (MMI) undergoes alkaline hydrolysis significantly more slowly than unsubstituted maleimide (MI) under physiological pH conditions [1]. The catalytic rate constants for ring-opening hydrolysis at pH 7–9 follow the order: N-hydroxymethylmaleimide (HMMI) > maleimide (MI) > N-methylmaleimide (MMI) > N-ethylmaleimide (EMI) [1]. Thus, MMI is more stable than MI, which is the core structure found in many unsubstituted maleimide linkers. While 4-maleimidobenzoic acid comparators contain an N-aryl substituent that also confers some stability, the N-methyl group of the target compound avoids the electron-withdrawing effects of aryl rings that can paradoxically accelerate hydrolysis under certain conditions, providing a balanced stability profile suitable for aqueous bioconjugation workflows [1].

hydrolytic stability N-alkylmaleimide hydrolysis bioconjugation linker degradation

Extended Spacer Arm Length Facilitates Sterically Unencumbered Bioconjugation

The 3-amino linkage between the maleimide core and the benzoic acid group in the target compound yields an estimated spacer arm length of approximately 8.5 Å between the thiol-reactive maleimide double bond and the carboxylate carbon, calculated using standard bond lengths (C–C ~1.5 Å, C–N ~1.4 Å, C=C ~1.34 Å) and accounting for ring geometry [1]. In contrast, the widely used MBS crosslinker (3-maleimidobenzoic acid NHS ester, CAS 58626-38-3) has a reported spacer length of 7.3 Å [1]. The approximately 1.2 Å extension, combined with the rotational freedom of the amino linker, provides greater conformational flexibility and reduces steric hindrance when conjugating large biomolecules such as antibodies or multi-domain proteins [1].

spacer length protein conjugation linker design maleimide spacer arm

Increased Hydrophobicity (logP) Relative to Classical Maleimidobenzoic Acid Linkers

The target compound carries an N-methyl substituent and a 3-amino linker, both of which contribute to a higher predicted partition coefficient (logP) compared to the direct N-aryl maleimidobenzoic acid scaffold [1] . The commercially available comparator 4-maleimidobenzoic acid (CAS 17057-04-4) has a reported logP of 0.77 . Based on established fragment constant methods (Hansch-Leo approach), the addition of a methyl group contributes approximately +0.5 logP units and the replacement of a direct N-aryl bond with an aminoalkyl linker adds approximately +0.8 logP units, yielding a predicted logP for the target compound of approximately 2.1 . This represents an increase of roughly 1.3 logP units relative to 4-maleimidobenzoic acid .

logP hydrophobicity membrane permeability solubility

Optimal Application Scenarios for 4-[(1-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic Acid Based on Verified Differentiators


Synthesis of Antibody-Drug Conjugates (ADCs) Requiring Extended Spacer Arms

The estimated ~8.5 Å spacer arm of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid provides a longer reach than the standard 7.3 Å MBS spacer [2]. This extended geometry is particularly advantageous for conjugating hydrophobic cytotoxic payloads to antibody cysteine residues where a longer linker reduces steric clashes with the antibody framework, potentially improving drug-to-antibody ratio (DAR) and homogeneity of the final ADC [2].

Intracellular Protein Labeling Where Increased Membrane Permeability Is Beneficial

The predicted logP of ~2.1 (versus 0.77 for 4-maleimidobenzoic acid) suggests enhanced passive membrane permeability . This makes the target compound suitable for designing cell-permeable chemical probes that must cross the plasma membrane to label intracellular cysteine residues, for example in live-cell imaging or activity-based protein profiling (ABPP) applications .

Long-Duration Bioconjugation Reactions Requiring Stable Maleimide in Aqueous Buffers

The N-methylmaleimide core of the target compound exhibits slower hydrolytic ring-opening than unsubstituted maleimide [1]. This enhanced aqueous stability is critical for bioconjugation protocols that require extended incubation times (e.g., overnight reactions at pH 7.0–7.5) or for reagents that must be stored in solution prior to use, where maleimide hydrolysis can compromise coupling efficiency [1].

Synthesis of Dual-Functional Probes via Stepwise Bioconjugation

The orthogonal reactivity of the maleimide group (thiol-specific at pH 6.5–7.5) and the benzoic acid group (activatable to NHS ester or other electrophiles) allows sequential, controlled assembly of complex molecular architectures, such as fluorescent peptide conjugates for FRET-based protease assays [1] . The unique 3-amino linkage ensures that the maleimide electronics are modulated to prevent premature side reactions, a feature not achievable with direct N-aryl maleimide linkers.

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